gomisin N

Descripción general

Descripción

Gomisin N (GN) is a lignan compound found in Schisandra chinensis, a woody plant endemic to Asia . It has been shown to possess anti-oxidative, anti-tumorigenic, and anti-inflammatory activities . It also exhibits hepatoprotective effects in vivo and in vitro .

Synthesis Analysis

While there is limited information available on the synthesis of this compound, it is known to be a physiological lignan derived from Schisandra chinensis . It’s also reported that GN inhibits melanin synthesis by repressing the expression of MITF and melanogenic enzymes .Chemical Reactions Analysis

This compound has been found to inhibit adipogenesis and lipogenesis in adipocyte differentiation . It not only increases the expression of thermogenic factors, including uncoupling protein 1 (UCP1), but also enhances fatty acid oxidation (FAO) in 3T3-L1 cells .Aplicaciones Científicas De Investigación

Inhibición de la Melanogénesis

Gomisin N se ha encontrado que inhibe la melanogénesis, el proceso de producción de melanina. Reduce significativamente el contenido de melanina sin causar toxicidad celular . This compound regula a la baja los niveles de expresión de proteínas clave que funcionan en la melanogénesis, como el receptor de melanocortina 1 (MC1R), la adenilil ciclasa 2, el factor de transcripción asociado a la microftalmia (MITF), la tirosinasa, la proteína relacionada con la tirosinasa-1 (TRP-1) y la proteína relacionada con la tirosinasa-2 (TRP-2) . Esto sugiere que this compound podría usarse potencialmente en tratamientos para blanquear la piel .

Propiedades Antioxidantes

This compound, uno de los compuestos lignanos que se encuentran en Schisandra chinensis, ha demostrado poseer propiedades antioxidantes . Estas propiedades podrían aprovecharse potencialmente en el tratamiento de enfermedades causadas por el estrés oxidativo.

Propiedades Antitumorales

This compound también ha demostrado tener propiedades antitumorales . Esto sugiere que podría usarse potencialmente en tratamientos contra el cáncer, aunque se necesita más investigación en este campo.

Propiedades Antiinflamatorias

Además de sus propiedades antioxidantes y antitumorales, this compound ha demostrado tener propiedades antiinflamatorias . Esto sugiere que podría usarse potencialmente en el tratamiento de enfermedades inflamatorias.

Tratamiento de la Obesidad

This compound se ha encontrado que tiene efectos beneficiosos en el tratamiento de la obesidad. En un estudio que utilizó Drosophila melanogaster como modelo de obesidad inducida por la dieta, se encontró que this compound reducía el peso corporal e inducía una regulación positiva específica de la gota de almacenamiento de lípidos (Lsd)-2 y la lipasa sensible a hormonas (Hsl), además de mejorar la vida útil . Esto sugiere que this compound podría usarse potencialmente en la prevención y el tratamiento de la obesidad .

Regulación de la Respuesta al Estrés del Retículo Endoplásmico

This compound parece regular a la baja el miembro de la familia de proteínas de choque térmico Hsp90 (dGRP94), un regulador clave de la respuesta al estrés del retículo endoplásmico . Esto puede contribuir a una mejor vida útil en presencia de this compound

Mecanismo De Acción

Target of Action

Gomisin N, a lignan isolated from the dried fruits of Schisandra chinensis, primarily targets the Phosphatidylinositol 3-kinase (PI3K)–Akt–mammalian target of rapamycin (mTOR) pathway . This pathway has been implicated in the pathogenesis of liver cancer .

Mode of Action

This compound interacts with its targets by inhibiting the PI3K–Akt pathway and regulating the mTOR–ULK1 pathway in liver cancer cells . It reduces the protein levels of phospho-PI3K (p85 tyrosine (Tyr)458), phospho-Akt (serine (Ser)473), and Akt downstream molecules Mcl-1 in HepG2 and HCCLM3 cells . Meanwhile, this compound activates mTOR and inhibits ULK1 (a negative downstream effector of mTOR) activities .

Biochemical Pathways

The PI3K–Akt–mTOR pathway is a crucial biochemical pathway affected by this compound . This pathway plays a significant role in cell survival, growth, and metabolism. This compound’s action on this pathway leads to the inhibition of autophagy in liver cancer cells .

Pharmacokinetics

A study has reported reliable responses at concentrations of 05-200 ng/ml for this compound . This suggests that this compound may have good bioavailability, but more research is needed to fully understand its ADME properties.

Result of Action

This compound has been reported to reduce the viability of, and induce apoptosis in, HepG2 liver cancer cells . It also inhibits autophagy in liver cancer cells . These molecular and cellular effects are primarily due to the inhibition of the PI3K–Akt pathway and regulation of the mTOR–ULK1 pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethanol has been shown to enhance the protective effect of this compound against ethanol-induced liver injury . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Gomisin N interacts with several enzymes, proteins, and other biomolecules. It has been found to inhibit the extracellular signal-regulated kinase and phosphoinositide 3-kinase/protein kinase B signaling in the mitotic clonal expansion process and activate AMP-activated protein kinase . Furthermore, this compound downregulates CCAT/enhancer-binding protein β (C/EBPβ) and histone H3K9 demethylase JMJD2B during early stages of adipogenesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit adipogenesis and lipogenesis in adipocyte differentiation . In HepG2 cells, it has shown inhibitory effects on hepatic CB1R-mediated insulin resistance and gluconeogenesis . Moreover, this compound has been found to reduce melanin production by repressing the expression of MITF, tyrosinase, TRP-1, and TRP-2 in melanocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits melanin synthesis by repressing the expression of MITF and melanogenic enzymes, probably through modulating the PI3K/Akt and MAPK/ERK pathways . In adipogenesis, it impairs mitotic clonal expansion caused by cell cycle arrest at the G1/S phase transition .

Dosage Effects in Animal Models

In high-fat diet-induced obese mice, this compound effectively lowered the final body weight, adipose tissue mass, and reduced the serum levels of glucose, total triglyceride, and cholesterol

Metabolic Pathways

Propiedades

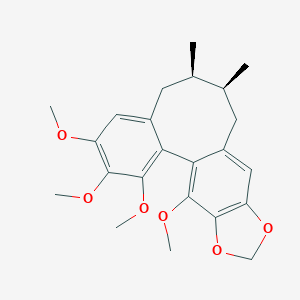

IUPAC Name |

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231747 | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61281-37-6, 69176-52-9, 82467-52-5 | |

| Record name | gamma-Schizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN B, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOMISIN N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)

![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)